molecular formula C20H17N5O2S B6478122 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1324107-68-7

5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B6478122
CAS RN: 1324107-68-7
M. Wt: 391.4 g/mol
InChI Key: CIZUREHUSAMPQA-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several different functional groups, including a pyrazole ring, an azetidine ring, and an oxadiazole ring . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Each of these rings introduces additional complexity to the molecule’s 3D structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given the known activities of pyrazoles, it’s possible that this compound could interact with a variety of biological targets .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for optimizing its synthesis. Given the known activities of pyrazoles, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-24-16(10-15(22-24)13-6-3-2-4-7-13)20(26)25-11-14(12-25)19-21-18(23-27-19)17-8-5-9-28-17/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZUREHUSAMPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

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